![molecular formula C16H17N3O2S B2740752 5-oxo-N-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-38-5](/img/structure/B2740752.png)
5-oxo-N-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
5-oxo-N-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 is a member of the thiazolidinedione family of compounds, which are known to have anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidines, a class of compounds to which SMR000015864 belongs, have demonstrated high antitumor activity . This makes them promising scaffolds for the design of new anticancer drugs .
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have shown significant antibacterial activities . This suggests that SMR000015864 could potentially be used in the development of new antibacterial agents.
Anti-inflammatory Activity
Compounds in the thiazolo[3,2-a]pyrimidine class have also been found to exhibit anti-inflammatory activities . This indicates a potential use of SMR000015864 in the treatment of inflammatory conditions.
Antifungal Activity
Thiazolo[3,2-a]pyrimidines have demonstrated antifungal properties . This suggests that SMR000015864 could be used in the development of antifungal medications.
Antioxidant Activity
Some thiazolo[3,2-a]pyrimidines have shown significant antioxidant activity . This suggests that SMR000015864 could potentially be used in the development of antioxidant therapies.
Drug Design
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that SMR000015864 could be used as a scaffold in drug design.
properties
IUPAC Name |
5-oxo-N-(3-phenylpropyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-8-4-7-12-5-2-1-3-6-12)13-11-18-16-19(15(13)21)9-10-22-16/h1-3,5-6,11H,4,7-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQTYEFBCWNNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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